4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

説明

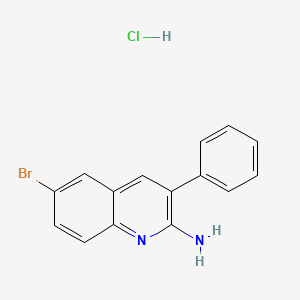

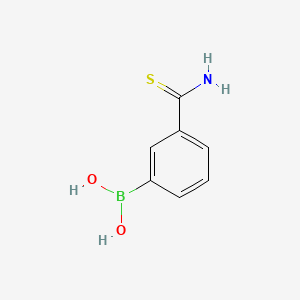

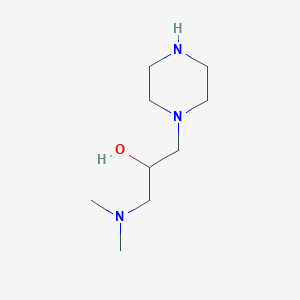

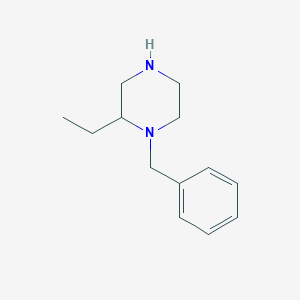

“4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C9H9BrN2S . It has a molar mass of 257.15 .

Molecular Structure Analysis

The molecular structure of “4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” can be represented by the SMILES stringNC(S1)=NC2=C1C=CC=C2Br . This string is a form of notation that encodes the molecular structure in a line of text.

科学的研究の応用

1. Antifungal Properties

- Summary of Application: This compound has been used in the synthesis of analogues that have been tested for their antifungal properties . The focus of the study was on Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients .

- Methods of Application: The compounds were tested in vitro and their mechanisms of action were analyzed using in silico molecular docking calculations .

- Results: The study is still ongoing and the results have not been fully published yet .

2. Synthesis of Indole Derivatives

- Summary of Application: Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results: The study is still ongoing and the results have not been fully published yet .

3. Determination of Iodine

- Summary of Application: 4-Bromo-N,N-dimethylaniline was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study is still ongoing and the results have not been fully published yet .

4. Buchwald–Hartwig Reaction

- Summary of Application: The Buchwald–Hartwig reaction is a carbon-nitrogen cross-coupling reaction that is vital in organic synthesis . Arylamines, one of the products of this reaction, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .

- Methods of Application: The reaction is catalyzed by palladium and copper catalysts, along with a variety of ligands .

- Results: The reaction has wide scope and its synthetic applicability roots primarily from the inadequacies of typical methods for the synthesis of aromatic C–N bonds .

5. Synthesis of [1,2,4] Thiadiazolo[3,4-d]pyridazine Unit

- Summary of Application: The compound has been used in the synthesis of the [1,2,4] thiadiazolo[3,4-d]pyridazine unit .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study is still ongoing and the results have not been fully published yet .

6. Safety Testing

- Summary of Application: The compound has been tested for its acute toxicity through dermal, inhalation, and oral routes, as well as for its irritant effects on the eye and skin .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study is still ongoing and the results have not been fully published yet .

7. Organic Light-Emitting Diodes

- Summary of Application: The compound has been used in the synthesis of emissive materials in organic light-emitting diodes (OLEDs) . OLEDs have garnered significant research attention owing to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study is still ongoing and the results have not been fully published yet .

8. Synthesis of Anti-Depressant Molecules

- Summary of Application: The compound has been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Depression is one of the most mutilating conditions in the world today .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study is still ongoing and the results have not been fully published yet .

9. Catalyst in Selective Oxidation of Methyl Aromatics

- Summary of Application: 4-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, also known as 4-N,N-Dimethylaminopyridine (DMAP), has been used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study is still ongoing and the results have not been fully published yet .

Safety And Hazards

特性

IUPAC Name |

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-12(2)9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEPTKBXWDYGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)